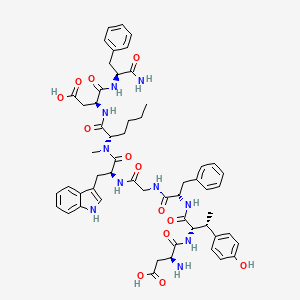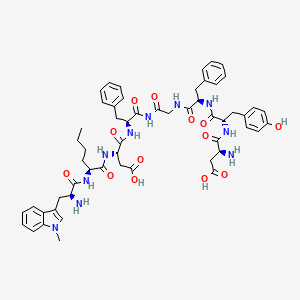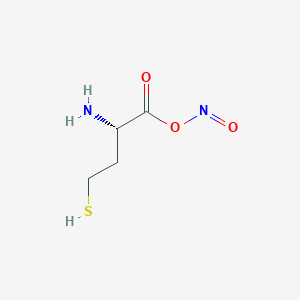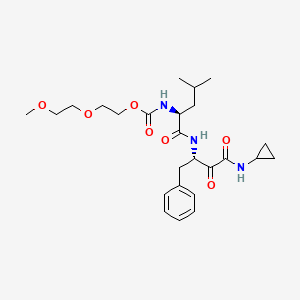![molecular formula C12H10O4 B1681955 3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid CAS No. 37710-81-9](/img/structure/B1681955.png)
3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid
説明
“3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid” is a chemical compound with the molecular formula C12H10O4 . It is also known by other names such as p-Phenylenediacrylicacid .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group (a ring of 6 carbon atoms) attached to two carboxyethenyl groups (consisting of a carbon-carbon double bond and a carboxylic acid group). The InChIKey, a unique identifier for the compound, is AAFXQFIGKBLKMC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 218.208 g/mol . It has two hydrogen bond donor counts and four hydrogen bond acceptor counts . The XLogP3, a measure of the compound’s lipophilicity, is 2.1 .科学的研究の応用
Chiral Compounds from Bacterial Polyesters
The novel and efficient production of enantiomerically pure hydroxycarboxylic acids through in vivo depolymerization of microbial polyester polyhydroxyalkanoates (PHAs) highlights a significant application in synthesizing model compounds and (R)-(-)-3-hydroxyalkanoic acids, including 3-hydroxybutyric acid. This method emphasizes the environmental adaptation to facilitate high yields of desired compounds, which are crucial for various biochemical and pharmaceutical applications (S. Lee, Y. Lee, F. Wang, 1999).
Molecular Structure and Isomerism
Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid provided insights into their molecular structures, showcasing differences in the coplanarity of the carboxylic acid group and double bond, as well as the significance of hydrogen bonding and π-π stacking interactions. This study aids in understanding the structural basis for the activity of related compounds in various applications, including material sciences and molecular engineering (J. Trujillo-Ferrara et al., 2004).
Antidiabetic Activity of PPARgamma Agonists
The synthesis and evaluation of carboxylic acid analogues as PPARgamma agonists, which have shown antidiabetic activity in rodent models of type 2 diabetes, represent a critical application in medicinal chemistry and drug development. This research contributes to the ongoing efforts to develop effective treatments for diabetes through the modulation of PPARgamma activity (J. Cobb et al., 1998).
Metal-Organic Frameworks (MOFs)
The design and synthesis of novel Zn(II) and Mn(II) metal-organic frameworks using 2,4-bis-oxyacetate-benzoic acid demonstrate the utility of carboxylic acid derivatives in constructing materials with potential applications in catalysis, gas storage, and separation technologies. The photoluminescence studies of these frameworks further suggest their potential use in sensing and optoelectronic devices (Yan-Yang Lv et al., 2015).
Photocatalytic Properties
The study on Cd(II) metal-organic architectures driven by soft ether-bridged tricarboxylate spacers, highlighting their synthesis, structural versatility, and photocatalytic properties, underscores the significance of carboxylic acid derivatives in environmental remediation and the development of photocatalysts for the degradation of organic pollutants (Jin-Zhong Gu et al., 2018).
特性
IUPAC Name |
(E)-3-[3-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-11(14)6-4-9-2-1-3-10(8-9)5-7-12(15)16/h1-8H,(H,13,14)(H,15,16)/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUBZPHAPGHPE-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C=CC(=O)O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C=C/C(=O)O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228298 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23713-86-2 | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23713-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E,2′E)-3,3′-(1,3-Phenylene)bis[2-propenoic acid] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301228298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



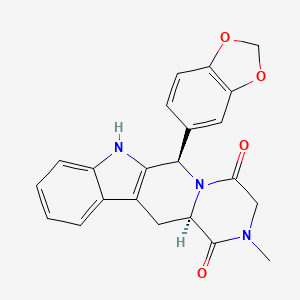
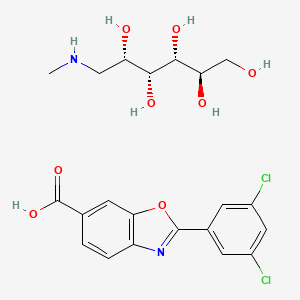
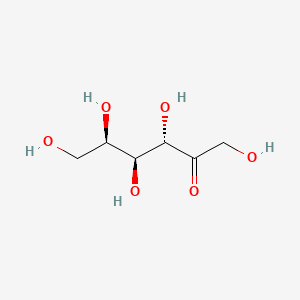

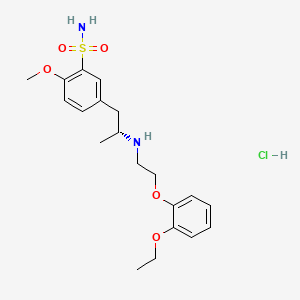

![N-(3-{1-[4-(3,4-Difluorophenoxy)benzyl]-4-piperidinyl}-4-methylphenyl)-2-methylpropanamide](/img/structure/B1681886.png)

